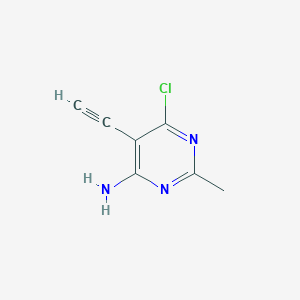
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C7H6ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with ethynylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the ethynyl group to form different functional groups.
Applications De Recherche Scientifique
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a mimic of nucleic acid components, thereby interfering with biological processes such as DNA replication or protein synthesis. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the ethynyl group.
6-Chloro-2-methylpyrimidin-4-amine: Similar structure but lacks the ethynyl group.
Uniqueness
The presence of the ethynyl group in 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine distinguishes it from similar compounds. This functional group can participate in unique chemical reactions and interactions, potentially leading to different biological activities and applications.
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
6-chloro-5-ethynyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3/c1-3-5-6(8)10-4(2)11-7(5)9/h1H,2H3,(H2,9,10,11) |
Clé InChI |
UNOJBKYKNURKFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


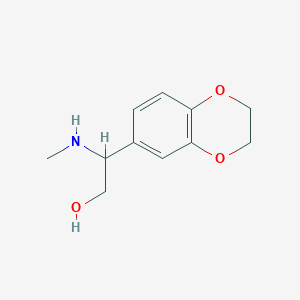
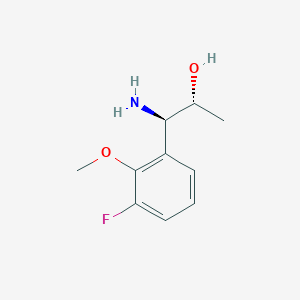



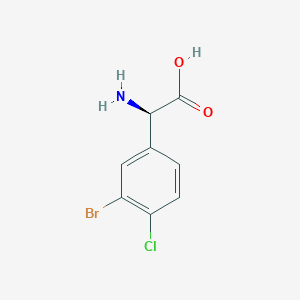
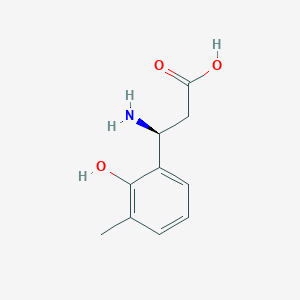
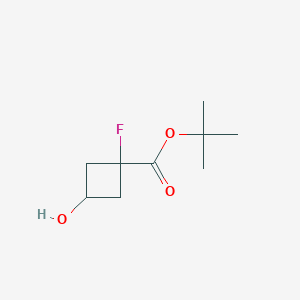

![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
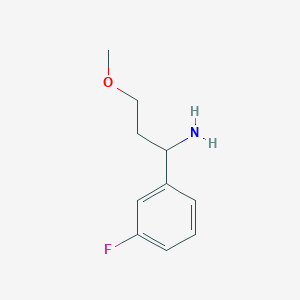
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
